molecular formula C18H12F3N3O4 B2426988 4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251604-13-3

4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2426988
CAS No.: 1251604-13-3
M. Wt: 391.306
InChI Key: QKTYWXAMIGKNGG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethoxy group attached to a phenyl ring, an oxadiazole ring, and a benzo[b][1,4]oxazin-3(4H)-one group. The presence of these groups could give the compound unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The trifluoromethoxy group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy group and the oxadiazole ring. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and stability .

Scientific Research Applications

Molecular Structure and Interactions

Research on similar compounds has focused on the analysis of molecular structure and interactions. For example, the study of 1,2,4-triazole and oxadiazole derivatives has revealed intricate molecular arrangements and hydrogen bonding patterns, which are crucial for understanding the physicochemical properties and potential applications of these heterocycles in materials science and drug design (Fun et al., 2011).

Antimicrobial Activities

Several studies have synthesized oxadiazole derivatives and evaluated their antimicrobial activities. The creation of new compounds often demonstrates moderate to good activities against various bacterial and fungal strains, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Liquid Crystal Applications

Compounds containing oxadiazole units have been investigated for their liquid crystalline properties. These materials are of interest for applications in electronic displays and other optoelectronic devices due to their unique ability to manipulate light. Research into discotic liquid-crystalline oxadiazoles, for example, has shown promising electron-transport properties, indicating potential uses in organic electronics (Zhang et al., 2003).

Photophysical Properties

The study of oxadiazole derivatives also extends to their photophysical properties. Such compounds have been synthesized and characterized, revealing their potential in luminescent materials and fluorescent markers. These properties are valuable for applications ranging from bioimaging to the development of novel light-emitting devices (Han et al., 2010).

Organic Synthesis and Chemical Reactions

Oxadiazole and related heterocycles are versatile intermediates in organic synthesis. Their reactions with various reagents can lead to a wide array of functionalized molecules, serving as key steps in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science (Nakamura et al., 2003).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4/c19-18(20,21)27-12-7-5-11(6-8-12)17-22-15(28-23-17)9-24-13-3-1-2-4-14(13)26-10-16(24)25/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTYWXAMIGKNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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